molecular formula C7H5BrF2 B1349066 4-(Bromomethyl)-1,2-difluorobenzene CAS No. 85118-01-0

4-(Bromomethyl)-1,2-difluorobenzene

Cat. No. B1349066
CAS RN: 85118-01-0
M. Wt: 207.01 g/mol
InChI Key: JJIFTOPVKWDHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1,2-difluorobenzene, also known as BMDF, is a halogenated organic compound that has numerous applications in scientific research. It is used as a reagent in organic synthesis and as a building block in the synthesis of other compounds. BMDF is also used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of compounds on living systems. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,2-Bis(bromomethyl)-4-fluorobenzene : This compound was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination. The study explored factors affecting the reaction such as material rate, reaction time, and temperature, providing insight into synthetic conditions and product characterization (Guo Zhi-an, 2009).

  • Regioselective Bromination : Research on the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions led to the synthesis of different bromination products, including compounds similar to 4-(Bromomethyl)-1,2-difluorobenzene. This study contributes to the understanding of bromination reactions and the creation of sulfur-functionalized quinone derivatives (Aitken et al., 2016).

X-Ray Structure Determination

  • Structural Analysis : X-ray structure determinations of several bromo- and bromomethyl-substituted benzenes, including compounds similar to this compound, were presented. This research provided valuable insights into the interactions and packing motifs of these compounds, contributing to the understanding of their chemical behavior and potential applications (Jones et al., 2012).

Chemical Reactions and Transformations

  • Synthesis of Dibromobenzenes : A study described methods for synthesizing various dibromobenzene derivatives, which are important precursors for organic transformations. This research is relevant for understanding the potential uses of this compound in organic synthesis (Diemer et al., 2011).

  • Electrochemical Studies : Research on the electrochemical fluorination of aromatic compounds, including this compound, investigated the formation mechanisms and potential side reactions. This study contributes to understanding the electrochemical behavior of such compounds (Horio et al., 1996).

Solid-State Analysis

  • Crystal Structure of Solvates : The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a compound structurally related to this compound, were analyzed. This study provided insights into the conformational differences and molecular packing in different crystalline environments (Szlachcic et al., 2007).

Mechanism of Action

Target of Action

3,4-Difluorobenzyl bromide, also known as 4-(Bromomethyl)-1,2-difluorobenzene or 3,4-difluorobenzylbromide, is primarily used as a building block in organic synthesis . It serves as a benzyl protecting group for hydroxyl and amino groups . The primary targets of this compound are therefore the hydroxyl and amino groups present in various organic compounds .

Mode of Action

The compound interacts with its targets (hydroxyl and amino groups) through a process known as alkylation . In this process, the bromine atom in the 3,4-Difluorobenzyl bromide molecule is replaced by the target group, resulting in the formation of a new carbon-oxygen or carbon-nitrogen bond .

Biochemical Pathways

The exact biochemical pathways affected by 3,4-Difluorobenzyl bromide depend on the specific organic compound it is reacting with. In general, the compound plays a crucial role in the synthesis of various bioactive molecules and drug molecules .

Result of Action

The primary result of the action of 3,4-Difluorobenzyl bromide is the protection of hydroxyl and amino groups during organic synthesis . This allows for selective reactions to occur at other sites on the organic compound, thereby facilitating the synthesis of complex organic molecules .

Action Environment

The action of 3,4-Difluorobenzyl bromide is influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the reaction typically occurs in an organic solvent and may require heating . The stability of the compound can also be affected by exposure to light, heat, and moisture .

properties

IUPAC Name

4-(bromomethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFTOPVKWDHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234239
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85118-01-0
Record name 3,4-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Bromomethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1,2-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)-1,2-difluorobenzene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-1,2-difluorobenzene
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-1,2-difluorobenzene
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-1,2-difluorobenzene
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-1,2-difluorobenzene
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-1,2-difluorobenzene

Q & A

Q1: What is the role of 3,4-difluorobenzyl bromide in the synthesis of the liquid crystal compound described in the research paper?

A1: 3,4-Difluorobenzyl bromide serves as a crucial building block in the multi-step synthesis of the target liquid crystal compound, 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene []. The synthesis involves a coupling reaction where 3,4-difluorobenzyl bromide reacts with an intermediate Grignard reagent. This reaction introduces the difluorobenzene moiety into the final liquid crystal molecule, potentially influencing its physical and chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.